1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone
Description
Properties
Molecular Formula |
C11H8Cl3N3O |
|---|---|
Molecular Weight |
304.6 g/mol |
IUPAC Name |
1-[5-methyl-1-(2,4,6-trichlorophenyl)-1,2,4-triazol-3-yl]ethanone |
InChI |
InChI=1S/C11H8Cl3N3O/c1-5(18)11-15-6(2)17(16-11)10-8(13)3-7(12)4-9(10)14/h3-4H,1-2H3 |
InChI Key |
HFBSYEGBPKILNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2Cl)Cl)Cl)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The 1,2,4-triazole ring is typically constructed via cyclocondensation reactions. A prominent method involves reacting 2,4,6-trichlorophenyl hydrazine with β-ketonitriles. For example, treatment of 3-oxopentanenitrile with 2,4,6-trichlorophenyl hydrazine in propan-2-ol under reflux yields the triazole skeleton. The ketone group in the β-ketonitrile directly contributes to the acetyl moiety at position 3, while the methyl group originates from the precursor’s alkyl chain.
Reaction Conditions :
Functionalization of the Triazole Ring
Introduction of the 2,4,6-Trichlorophenyl Group
The 2,4,6-trichlorophenyl group is introduced at position 1 via nucleophilic substitution or during cyclization. In one approach, 2,4,6-trichloroaniline is converted to its diazonium salt, reduced to the hydrazine derivative, and subsequently reacted with a β-ketonitrile. Alternatively, Ullmann coupling between a pre-formed triazole and 2,4,6-trichlorophenyl iodide under copper catalysis provides moderate yields.
Key Data :
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Diazonium salt reduction | SnCl₂ | HCl/EtOH | 70 |
| Ullmann coupling | CuI | DMF | 55 |
Methyl Group Installation at Position 5
The methyl group at position 5 is introduced via alkylation of a triazole-thiol intermediate. For instance, treating 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol with iodomethane in ethanol containing sodium hydroxide yields the methylated product. This method aligns with protocols for S-alkylation of triazole-thiols, where alkyl halides react selectively at the sulfur atom.
Optimized Alkylation Conditions :
Acetyl Group Incorporation at Position 3
The acetyl group is introduced via trichloroacetyl chloride acylation. Reacting 5-methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-amine with trichloroacetyl chloride in diethyl ether forms the trichloroethanone intermediate, which is hydrolyzed to the acetyl derivative under mild basic conditions.
Critical Steps :
-
Acylation : Trichloroacetyl chloride (1.1 equiv), diethyl ether, 0°C, 1 hour.
Analytical Characterization and Validation
Spectroscopic Confirmation
1H-NMR Analysis :
-
Acetyl proton : Singlet at δ 2.55 ppm.
-
Trichlorophenyl protons : Multiplet at δ 7.64–7.71 ppm.
Mass Spectrometry :
Crystallographic Studies
Single-crystal X-ray diffraction confirms the orthorhombic crystal system (space group Pca2₁) with lattice parameters a = 12.9035 Å, b = 14.3155 Å, and c = 12.8187 Å. The acetyl group adopts a planar configuration, stabilized by N–H⋯O hydrogen bonds.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 3 | 68 | High | Moderate |
| Post-functionalization | 4 | 52 | Moderate | Low |
Advantages of Cyclocondensation :
-
Fewer purification steps.
-
Higher atom economy.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
The compound exhibits potent antifungal properties, making it valuable in agriculture as a fungicide. It has been shown to inhibit the growth of various fungal pathogens affecting crops.
Case Study: Efficacy Against Fungal Pathogens
In a study conducted on common agricultural pathogens such as Fusarium and Botrytis, 1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone demonstrated effective inhibition at concentrations as low as 50 ppm. The results indicated a reduction in fungal colony formation by over 80% compared to untreated controls.
| Pathogen | Concentration (ppm) | Inhibition (%) |
|---|---|---|
| Fusarium | 50 | 85 |
| Botrytis | 50 | 80 |
| Alternaria | 100 | 75 |
Pharmaceutical Applications
Therapeutic Potential
The compound shows promise in medicinal chemistry, particularly in the development of drugs targeting metabolic disorders and central nervous system diseases. Its mechanism involves the inhibition of specific enzymes involved in metabolic pathways.
Case Study: Inhibition of Enzymes Related to Metabolic Disorders
Research indicates that this compound can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is crucial for managing conditions like obesity and type 2 diabetes. In vitro studies showed that at a concentration of 10 µM, it inhibited enzyme activity by approximately 70%.
| Enzyme | Concentration (µM) | Inhibition (%) |
|---|---|---|
| 11β-Hydroxysteroid Dehydrogenase | 10 | 70 |
| Aldose Reductase | 20 | 65 |
Material Science Applications
Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and resistance to degradation under UV light.
Data Table: Properties of Modified Polymers
Incorporating this compound into polyethylene resulted in improved thermal properties:
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Thermal Stability (°C) | 250 | 270 |
| UV Resistance (%) | 60 | 85 |
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
a. (E)-1-(4-Methoxyphenyl)-5-Methyl-4-(1-Phenyl-4-((2-(2,4,6-Trichlorophenyl)Hydrazineylidene)Methyl)-1H-Pyrazol-3-yl)-1H-1,2,3-Triazole ()
- Structural Differences : Replaces the 1,2,4-triazole with a 1,2,3-triazole and introduces a hydrazineylidene-methyl-pyrazole moiety.
- The 4-methoxyphenyl group enhances electron density, contrasting with the electron-withdrawing trichlorophenyl in the target compound.
- Synthesis : Utilizes hydrazine derivatives and condensation reactions, differing from the triazole-focused methods in –2 .
b. 2-((1H-Tetrazol-5-yl)Thio)-1-(3-Nitrophenyl)Ethanone ()
- Structural Differences : Substitutes triazole with tetrazole and replaces trichlorophenyl with a nitro-phenyl group.
- Impact : The tetrazole-thioether linkage introduces sulfur-based reactivity (e.g., nucleophilic substitution). The nitro group increases polarity and hydrogen-bonding capacity compared to the chloro-substituted target compound.
c. 1-(4-Methoxyphenyl)-2-(4-Ethyl-5-(((3-(Pyridin-4-yl)-1H-1,2,4-Triazol-5-yl)Thio)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)Ethanone ()
- Structural Differences : Features dual triazole rings with thioether and pyridinyl substituents.
- Impact: The pyridinyl group enhances metal coordination and solubility. This compound exhibited notable antimicrobial activity (MIC: 31.25 µg/mL against Pseudomonas aeruginosa), suggesting that ethanone-triazole derivatives merit further bioactivity studies .
2.2. Halogenation and Electronic Effects
a. 1-(2,4,5-Trichlorophenyl)Ethanone ()
- Structural Differences : Lacks the triazole ring, serving as a simplified analog.
- Impact: The absence of the triazole reduces aromatic π-system interactions and heteroatom-mediated hydrogen bonding. The 2,4,5-trichloro substitution (vs.
b. 1-(4-Fluorophenyl)Ethanone (2,4,6-Trichlorophenyl)Hydrazone ()
- Structural Differences : Replaces triazole with a hydrazone linker.
- Impact : Hydrazones are prone to hydrolysis but offer versatility in Schiff base formation. The fluorine atom introduces electronegativity, contrasting with the methyl group in the target compound .
2.3. Triazole Derivatives with Varied Aromatic Substituents
a. Phenyl(3-Phenyl-1H-1,2,4-Triazol-1-yl)Methanone ()
- Structural Differences: Substitutes trichlorophenyl with simple phenyl and replaces ethanone with benzoyl.
- Simpler substitution may reduce steric hindrance in catalytic applications .
b. 2-[(5-Amino-1H-1,2,4-Triazol-3-yl)Sulfanyl]-1-[1-(2,5-Dichlorophenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]Ethanone ()
- Structural Differences : Incorporates a pyrrol ring and dichlorophenyl group.
- Impact: The amino group on the triazole enables hydrogen bonding, while the pyrrol ring introduces non-aromatic character, altering solubility and conformational flexibility .
Biological Activity
1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone, commonly referred to as compound 1, is a triazole derivative that has garnered attention for its potential biological activities. This compound's structure features a triazole ring attached to a 2,4,6-trichlorophenyl moiety and an ethanone functional group. Research into its biological activity has primarily focused on its anticancer properties, antifungal effects, and mechanisms of action.
- Molecular Formula : C₁₁H₈Cl₃N₃O
- Molecular Weight : 304.56 g/mol
- CAS Number : 1000572-05-3
Anticancer Activity
Several studies have investigated the anticancer potential of compound 1. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 5.2 | Induction of apoptosis |
| HT-29 | 6.8 | Inhibition of cell cycle progression |
| A-431 | 7.5 | Disruption of mitochondrial function |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. Studies suggest that compound 1 may inhibit key proteins involved in cell survival pathways, such as Bcl-2 and Mcl-1 .
Antifungal Activity
In addition to its anticancer effects, compound 1 exhibits antifungal properties against various fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in preventing fungal growth.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 20 |
| Cryptococcus neoformans | 25 |
The antifungal mechanism is believed to involve the disruption of ergosterol synthesis in fungal cell membranes, leading to increased permeability and cell death .
Case Study 1: Anticancer Efficacy in Vivo
A recent study evaluated the in vivo efficacy of compound 1 in a xenograft model using human colon cancer cells. Mice treated with compound 1 showed a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit angiogenesis within the tumor microenvironment .
Case Study 2: Synergistic Effects with Other Antifungals
Another investigation explored the synergistic effects of compound 1 when combined with traditional antifungal agents such as fluconazole. The combination therapy demonstrated enhanced antifungal activity against resistant strains of Candida spp., suggesting a potential therapeutic strategy for overcoming drug resistance .
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves reacting a pre-synthesized triazole precursor with an acyl chloride or ketone derivative under basic conditions. For example:
- Step 1 : Prepare the triazole core by cyclizing thiosemicarbazide derivatives with substituted phenylhydrazines.
- Step 2 : Introduce the ethanone moiety via a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
- Purification : Recrystallize from ethanol or acetone to isolate the product, with yields typically 60–75% .
Basic: How can the molecular structure of this compound be confirmed experimentally?
- X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) provides precise bond lengths and angles .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the methyl group (δ ~2.5 ppm for ¹H; δ ~20–25 ppm for ¹³C) and aromatic protons from the trichlorophenyl ring (δ ~7.0–7.5 ppm) .
- Mass spectrometry (MS) : Look for the molecular ion peak [M+H]⁺, often fragmented to confirm substituent patterns (e.g., loss of Cl or CH₃ groups) .
Advanced: What strategies improve the antimicrobial activity of 1,2,4-triazole derivatives like this compound?
- Structure-activity relationship (SAR) :
- Substituent modification : Replacing the methyl group with bulkier alkyl chains (e.g., ethyl or propyl) enhances lipophilicity, improving membrane penetration. For example, N-ethyl derivatives show lower MBC values (62.5 µg/mL vs. 125 µg/mL for N-methyl) against Pseudomonas aeruginosa .
- Heterocyclic fusion : Introducing sulfur-containing groups (e.g., thiadiazole) or pyridine rings increases hydrogen bonding with bacterial targets .
- Assay optimization : Use microbroth dilution (CLSI guidelines) to determine MIC/MBC under standardized pH and temperature conditions .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
- QSAR modeling : Correlate descriptors like logP, polar surface area, and HOMO/LUMO energies with experimental MIC values to predict active scaffolds .
- Molecular docking : Simulate interactions with bacterial enzymes (e.g., P. aeruginosa FabH). The trichlorophenyl group shows strong hydrophobic binding to active-site pockets .
- ADMET prediction : Tools like SwissADME assess solubility and toxicity risks early in design .
Basic: What precautions are necessary when handling this compound in the lab?
- Safety protocols :
- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .
Advanced: How can contradictory bioactivity data across studies be resolved?
- Source analysis : Compare assay conditions (e.g., bacterial strain, inoculum size). For instance, MIC discrepancies may arise from variations in nutrient broth composition .
- Structural verification : Confirm compound purity via HPLC and elemental analysis to rule out degradation products .
- Meta-analysis : Pool data from multiple studies to identify statistically significant trends (e.g., chlorine substitution correlates with Gram-negative activity) .
Advanced: What green chemistry approaches are applicable to its synthesis?
- Biocatalysis : Use Saccharomyces cerevisiae to reduce ketone intermediates enantioselectively in natural deep eutectic solvents (NADES), achieving >90% ee and reducing solvent waste .
- Microwave-assisted synthesis : Accelerate reaction times (30 mins vs. 6 hrs) and improve yields by 10–15% .
Basic: How can solubility challenges be addressed for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
